![molecular formula C14H15N5O2S B2411853 N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415463-91-9](/img/structure/B2411853.png)
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridazine ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its biological activity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone share structural similarities and exhibit diverse biological activities.
Thiazole Derivatives: These compounds are known for their antimicrobial and anticancer properties.
Carboxamide Derivatives: Widely used in medicinal chemistry for their pharmacological potential
Uniqueness
N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for drug discovery and development .
Propiedades
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-15-12(20)6-9-7-22-14(16-9)17-13(21)11-5-8-3-2-4-10(8)18-19-11/h5,7H,2-4,6H2,1H3,(H,15,20)(H,16,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWOEDKNNBWOKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C3CCCC3=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
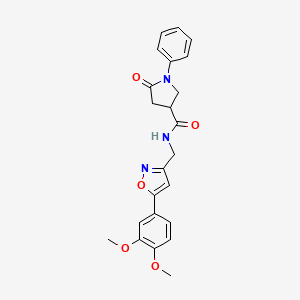
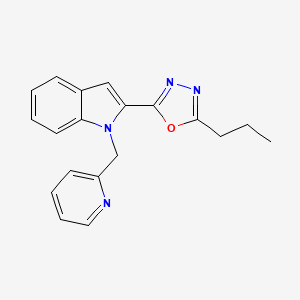

![6,6-DIMETHYLSPIRO[3.3]HEPTANE-2-SULFONYL CHLORIDE](/img/structure/B2411776.png)
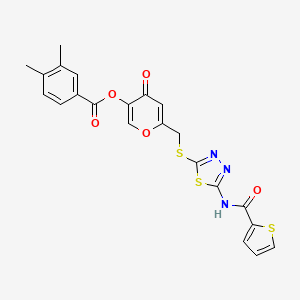
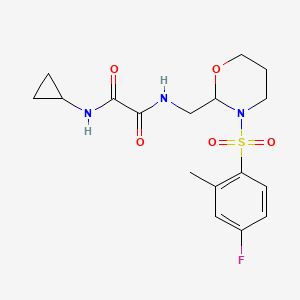
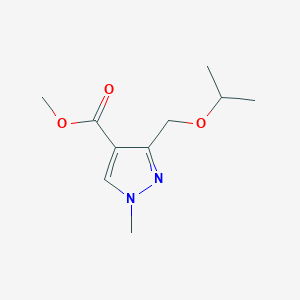
![ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate](/img/structure/B2411781.png)
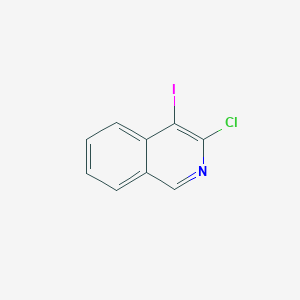
![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate](/img/structure/B2411786.png)
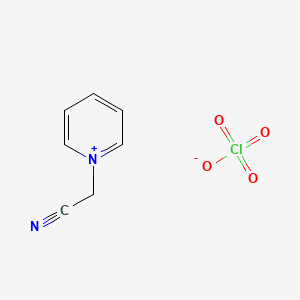
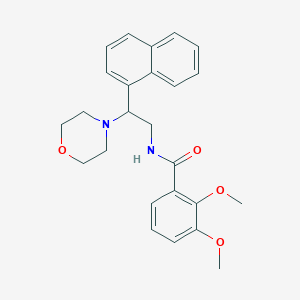
![3-Methyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2411790.png)
![6-Cyclopropyl-2-[[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2411791.png)
